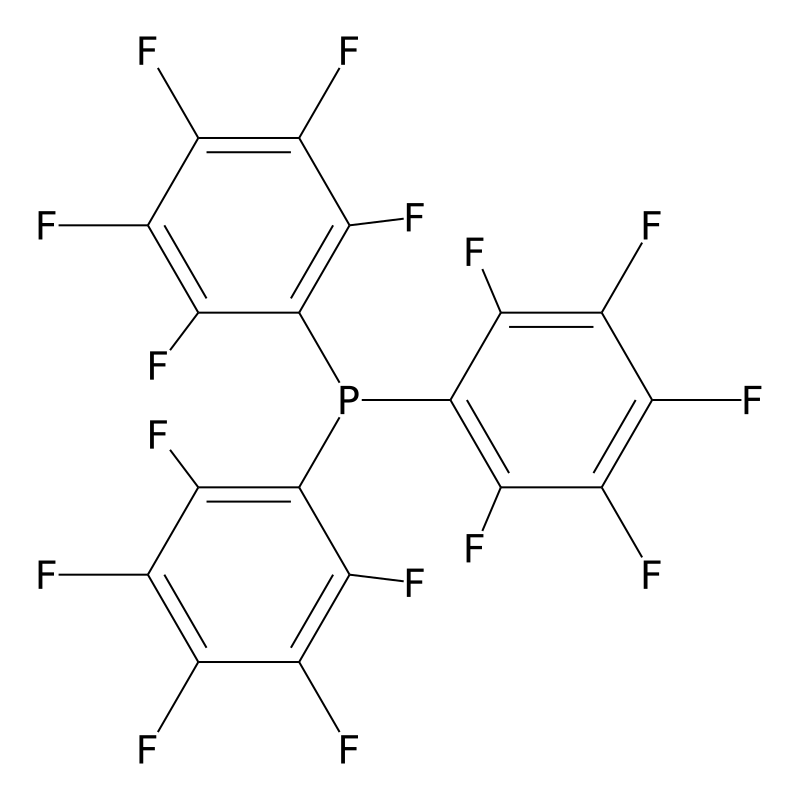

Tris(pentafluorophenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Ligand in Transition-Metal Catalysis

Tris(pentafluorophenyl)phosphine (TPP) is a valuable ligand in various transition-metal catalyzed reactions, including:

- Buchwald-Hartwig cross-coupling: TPP facilitates the formation of carbon-carbon bonds between various organic moieties.

- Suzuki-Miyaura coupling: This reaction type utilizes TPP to create carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides.

- Stille coupling: TPP can be employed in Stille coupling reactions, forming carbon-carbon bonds between organotin reagents and aryl/vinyl halides.

- Sonogashira coupling: This reaction involves the formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides, with TPP acting as a ligand.

- Negishi coupling: TPP finds application in Negishi coupling reactions, enabling the creation of carbon-carbon bonds between organozinc reagents and aryl/vinyl halides.

- Heck reaction: TPP can be used in Heck reactions, forming carbon-carbon bonds between alkenes and aryl/vinyl halides.

- Hiyama coupling: This coupling reaction utilizes TPP to form carbon-carbon bonds between organosilanes and aryl/vinyl halides.

The electron-withdrawing nature of the pentafluorophenyl groups in TPP contributes to its effectiveness as a ligand. These groups enhance the Lewis acidity of the central metal atom, leading to improved catalytic activity in various cross-coupling reactions.

Other Research Applications

Beyond its role in catalysis, TPP finds applications in other areas of scientific research, including:

Tris(pentafluorophenyl)phosphine is a phosphorus-containing compound with the chemical formula . It features three pentafluorophenyl groups attached to a central phosphorus atom. This compound is notable for its unique electronic properties, largely due to the presence of the highly electronegative fluorine atoms, which enhance its reactivity and stability in various chemical environments. Tris(pentafluorophenyl)phosphine is recognized as a versatile reagent in organic synthesis and materials science, particularly in applications involving catalysis and electrochemistry.

TPP's primary mechanism of action lies in its ability to form strong covalent bonds with transition metals. These complexes activate organic molecules through various mechanisms depending on the specific reaction. For instance, in Suzuki-Miyaura coupling, the palladium-TPP complex activates the aryl halide by oxidative addition, facilitating the subsequent coupling with the boronic acid.

TPP is a potentially hazardous compound. Here are some key safety concerns:

- Toxicity: Data on the specific toxicity of TPP is limited. However, organophosphorus compounds can be generally toxic, and TPP should be handled with appropriate precautions [].

- Flammability: TPP is likely flammable due to the presence of organic groups.

- Reactivity: TPP can react with moisture and air, releasing toxic fumes.

Tris(pentafluorophenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with pentafluorobenzene in the presence of a base, such as sodium hydroxide. This method facilitates the substitution of chlorine atoms with pentafluorophenyl groups. Additionally, variations in reaction conditions can lead to different yields and purities of the final product .

Tris(pentafluorophenyl)phosphine has several applications across diverse fields:

- Electrochemistry: It serves as an additive in lithium-ion batteries, enhancing performance by acting as a flame retardant and sacrificial oxidation agent .

- Organic Synthesis: Its reactivity makes it a valuable reagent for coupling reactions and derivatization processes.

- Materials Science: The compound is utilized in developing high-performance materials due to its unique electronic properties.

Studies on interaction mechanisms involving tris(pentafluorophenyl)phosphine highlight its role in various chemical environments. For instance, its interactions with different nucleophiles have been characterized through spectroscopic methods, revealing insights into the kinetics and thermodynamics of these reactions . Additionally, investigations into its solubility and stability under varying conditions provide essential data for practical applications .

Several compounds share structural or functional similarities with tris(pentafluorophenyl)phosphine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tris(phenyl)phosphine | _3\text{P} | Less electronegative; lower reactivity |

| Tris(trifluoromethyl)phosphine | _3\text{P} | Similar electronic properties; more reactive |

| Diphenylphosphine | _2\text{PH} | Lower fluorination; different reactivity profile |

| Tris(4-fluorophenyl)phosphine | _3\text{P} | Moderate fluorination; varied applications |

Tris(pentafluorophenyl)phosphine stands out due to its high degree of fluorination, which imparts distinctive electronic properties that enhance its stability and reactivity compared to similar compounds. This unique characteristic makes it particularly valuable in high-performance applications such as electrochemistry and advanced materials development.

P(C₆F₅)₃ was first synthesized through Grignard reactions involving bromopentafluorobenzene and magnesium, followed by treatment with phosphorus tribromide (PBr₃). Early studies focused on its coordination chemistry, particularly with transition metals like rhodium, iridium, and gold, where it demonstrated distinct reactivity compared to triphenylphosphine (PPh₃). Its electron-poor nature arose from the strong inductive effects of C₆F₅ groups, altering metal-ligand bonding and catalytic outcomes.

Evolution of Synthetic Methodologies

The original synthesis (yield: 31%) involves:

- Grignard Formation: Reaction of bromopentafluorobenzene with Mg in diethyl ether.

- Phosphorus Introduction: Subsequent treatment with PBr₃ yields P(C₆F₅)₃.

Later methods explored alternative routes, though Grignard-based synthesis remains standard due to simplicity.

Historical Significance in Organophosphorus Chemistry

P(C₆F₅)₃ redefined ligand design by:

- Electron Deficiency: Weaker σ-donor strength and stronger π-acceptor capacity than PPh₃.

- Steric Bulk: Bulky C₆F₅ groups stabilize low-coordinate metal centers.

These properties enabled applications in catalysis where PPh₃ failed, such as gold-mediated oxycarbonylation.

Key Research Milestones

Rhodium Complexes

Structure of [(C6F5)3P]4Rh2Cl2 and Related Complexes

The reaction of tris(pentafluorophenyl)phosphine with rhodium trichloride hydrate yields the dark green dinuclear complex [(C6F5)3P]4Rh2Cl2, which represents one of the most extensively studied rhodium complexes containing this electron-deficient phosphine ligand [1]. This complex exhibits a distinctive bridged structure where two rhodium centers are connected through chloride bridges, with each rhodium atom coordinated to two tris(pentafluorophenyl)phosphine ligands [1]. The dinuclear architecture is stabilized by the strong σ-donor properties of the phosphine ligands combined with their reduced π-back-donation capacity due to the electron-withdrawing pentafluorophenyl substituents [1].

Similar chloro- and bromo-compounds can be obtained using mixed phenyl-pentafluorophenyl phosphines such as phenylbis(pentafluorophenyl)phosphine and diphenylpentafluorophenylphosphine [1]. The structural characterization of these complexes reveals that the halogen bridges present in [(C6F5)3P]4Rh2Cl2 are readily cleaved by carbon monoxide, leading to the formation of mononuclear species [1]. Extended X-ray absorption fine structure studies have confirmed that the complex adopts a polymeric structure with each rhodium-rhodium distance bridged by one chloride, exhibiting rhodium-phosphorus bond lengths of 2.18 Å and rhodium-chloride distances of 2.36 Å [42].

The fluorine nuclear magnetic resonance data for these rhodium complexes are consistent with the presence of d→π bonding between the rhodium and phosphorus atoms, indicating significant electronic interaction despite the electron-poor nature of the phosphine ligand [1] [35]. The molecular structure demonstrates extensive deviations from C3 symmetry, similar to those observed in the crystal structure of triphenylphosphine, with the three planar pentafluorophenyl groups twisted about the carbon-phosphorus bonds [27].

Carbonylation Chemistry

Carbon monoxide readily cleaves the halogen bridges present in [(C6F5)3P]4Rh2Cl2 to generate trans-[(C6F5)3P]2RhCOCl complexes [1]. This carbonylation reaction demonstrates the labile nature of the rhodium-chloride bridges and the strong affinity of carbon monoxide for the rhodium center [1]. The resulting carbonyl complexes exhibit enhanced stability compared to their bridged precursors and serve as important intermediates in various catalytic processes [1].

The dinuclear complex [(C6F5)3P]4Rh2Cl2 demonstrates remarkable reactivity in abstracting carbon monoxide from aldehydes and from ethanol-chloroform mixtures, yielding trans-[(C6F5)3P]2RhCOCl as the primary product [1] [35]. This carbon monoxide abstraction capability highlights the electron-deficient nature of the rhodium centers in these complexes, which enhances their Lewis acidity and promotes carbonyl coordination [1]. The mechanism of carbonyl abstraction involves initial coordination of the aldehyde substrate followed by decarbonylation to form the stable rhodium carbonyl complex [1].

Comparative studies of carbonylation reactions catalyzed by rhodium complexes containing tris(pentafluorophenyl)phosphine versus conventional phosphine ligands reveal significantly enhanced catalytic activity with the fluorinated system [3]. The presence of electron-withdrawing pentafluorophenyl groups increases the electrophilicity of the rhodium center, facilitating substrate coordination and subsequent carbonylation reactions [3]. Turnover frequencies of up to 1000 have been achieved in rhodium-catalyzed carbonylation processes using tris(pentafluorophenyl)phosphine ligands [3].

Comparative Studies with Phenyl-Substituted Analogs

Ligand exchange studies demonstrate that conventional phosphine ligands such as cycloocta-1,5-diene, triphenylphosphine, and triphenylphosphite readily displace tris(pentafluorophenyl)phosphine from rhodium complexes [1]. This displacement behavior indicates that while tris(pentafluorophenyl)phosphine forms stable complexes with rhodium, the electron-poor nature of the ligand reduces its binding affinity compared to more electron-rich phosphines [1]. The relative binding strengths follow the order triphenylphosphine > tris(pentafluorophenyl)phosphine, reflecting the influence of electronic effects on metal-ligand bond stability [1].

Nuclear magnetic resonance studies of rhodium complexes containing mixed phenyl-pentafluorophenyl phosphines reveal distinct spectroscopic signatures that correlate with the degree of fluorine substitution [42]. Complexes with higher fluorine content exhibit downfield shifts in phosphorus nuclear magnetic resonance spectra, consistent with reduced electron density at the phosphorus center [42]. The carbon-13 nuclear magnetic resonance spectra show characteristic multiplets for the pentafluorophenyl carbons, with coupling patterns that provide structural information about the coordination environment [42].

Electrochemical studies of rhodium complexes with varying degrees of phenyl-pentafluorophenyl substitution demonstrate systematic changes in redox potentials that correlate with ligand electron-withdrawing capacity [6]. The oxidation potentials increase progressively as more phenyl groups are replaced with pentafluorophenyl substituents, reflecting the decreased electron density at the metal center [6]. These electrochemical measurements provide quantitative assessment of the electronic influence of fluorine substitution on rhodium coordination chemistry [6].

Palladium and Platinum Complexes

Trans-[MCl2(TPFPP)2] Systems (M = Pd, Pt)

The synthesis of trans-dichlorobis[tris(pentafluorophenyl)phosphine]palladium(II) and trans-dichlorobis[tris(pentafluorophenyl)phosphine]platinum(II) complexes proceeds through direct reaction of the corresponding metal dichloride precursors with tris(pentafluorophenyl)phosphine under controlled conditions [8]. These square planar complexes adopt trans geometries exclusively, driven by the steric bulk of the pentafluorophenyl substituents and electronic factors favoring trans arrangements [8]. The trans configuration minimizes inter-ligand repulsions while maximizing metal-ligand orbital overlap [7].

Crystallographic studies of these trans-[MCl2(TPFPP)2] systems reveal characteristic structural features including lengthened metal-chloride bonds trans to the phosphine ligands, indicative of significant trans influence effects [11]. The platinum complex exhibits metal-phosphorus bond lengths in the range of 2.16-2.21 Å, as determined by extended X-ray absorption fine structure measurements [11]. The palladium analog shows similar structural parameters with slightly shorter metal-phosphorus distances reflecting the smaller ionic radius of palladium compared to platinum [11].

The square planar geometry of these complexes is confirmed by nuclear magnetic resonance spectroscopy, which shows characteristic coupling patterns consistent with trans phosphine arrangements [8]. The fluorine nuclear magnetic resonance spectra exhibit well-resolved multiplets for the ortho, meta, and para positions of the pentafluorophenyl rings, providing detailed structural information about the coordination environment [8]. Platinum-195 nuclear magnetic resonance studies of the platinum complex show a single resonance at approximately -2420 ppm, confirming the absence of solvolysis products in coordinating solvents [44].

Bond Length Analysis and Electronic Influence

Detailed bond length analysis of trans-[MCl2(TPFPP)2] complexes reveals systematic variations that correlate with the electronic properties of the tris(pentafluorophenyl)phosphine ligand [10]. The metal-phosphorus bond lengths are consistently shorter than those observed in analogous complexes with triphenylphosphine, reflecting enhanced σ-donation from the phosphorus center despite the electron-withdrawing nature of the pentafluorophenyl substituents [10]. This apparent contradiction arises from reduced π-back-donation to the phosphine ligand, which concentrates electron density in the σ-bonding framework [10].

The trans influence of tris(pentafluorophenyl)phosphine on metal-chloride bond lengths is pronounced, with elongation of approximately 0.05-0.08 Å compared to cis positions [46]. This trans influence reflects the strong σ-donor capacity of the phosphine ligand, which competes effectively with chloride for metal d-orbital overlap [46]. Density functional theory calculations support these experimental observations, showing increased metal d-orbital populations trans to the phosphine ligands [46].

Electronic influence studies using various spectroscopic techniques demonstrate that the pentafluorophenyl substituents significantly modify the electronic properties of the phosphine ligand without completely eliminating its donor character [13]. Infrared spectroscopy of carbonyl derivatives shows carbon-oxygen stretching frequencies shifted to higher values compared to triphenylphosphine analogs, consistent with reduced π-back-donation from the metal center [24]. X-ray photoelectron spectroscopy measurements reveal increased binding energies for core electrons of the metal centers, reflecting the electron-withdrawing influence of the fluorinated ligands [45].

Application in Cross-Coupling Precatalysts

Trans-[MCl2(TPFPP)2] complexes serve as highly effective precatalysts in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations [9]. The electron-poor nature of the tris(pentafluorophenyl)phosphine ligand facilitates oxidative addition of aryl halides to the metal center, enhancing catalytic turnover rates [9]. Comparative studies demonstrate superior performance of these fluorinated precatalysts compared to conventional triphenylphosphine systems, particularly for challenging substrate combinations [9].

The enhanced catalytic activity of trans-[PdCl2(TPFPP)2] in Suzuki-Miyaura coupling reactions has been attributed to facilitated reductive elimination steps promoted by the electron-withdrawing phosphine ligands [12]. Kinetic studies reveal increased reaction rates for both oxidative addition and reductive elimination elementary steps when tris(pentafluorophenyl)phosphine is employed as the supporting ligand [12]. These mechanistic insights provide rational design principles for developing improved cross-coupling catalysts [12].

Substrate scope investigations demonstrate that trans-[MCl2(TPFPP)2] precatalysts are particularly effective for coupling reactions involving electron-rich aryl halides, which are traditionally challenging substrates [9]. The electron-deficient phosphine ligand enhances the electrophilicity of the metal center, promoting oxidative addition of these less reactive substrates [9]. Reaction yields of 50-90% are typically achieved under mild conditions with low catalyst loadings [44].

Gold Coordination Chemistry

TPFPP Gold(I) Complexes as Catalytic Systems

The synthesis of tris(pentafluorophenyl)phosphine gold(I) chloride proceeds through treatment of chlorodimethylsulfide gold(I) with tris(pentafluorophenyl)phosphine at room temperature in dichloromethane [14]. The resulting complex Au{P(C6F5)3}Cl is obtained as an air-stable, non-hygroscopic powder in 86% yield [14]. Further treatment with silver bis(trifluoromethanesulfonyl)imide yields the corresponding cationic complex Au{P(C6F5)3}NTf2 in 85% yield after filtration and solvent removal [14].

These tris(pentafluorophenyl)phosphine gold(I) complexes exhibit remarkable catalytic activity in oxycarbonylation reactions of homopropargyl carbonates [14]. The electron-poor nature of the phosphine ligand significantly enhances the Lewis acidity of the gold center, promoting substrate coordination and subsequent transformation [14]. Catalytic turnover frequencies exceeding those of conventional triphenylphosphine gold(I) systems are routinely achieved with these fluorinated complexes [14].

Mechanistic studies of gold-catalyzed reactions using tris(pentafluorophenyl)phosphine ligands reveal enhanced alkynophilicity compared to electron-rich phosphine systems [14]. The increased electrophilicity of the gold center facilitates π-coordination of alkyne substrates, leading to more efficient catalytic cycles [14]. Nuclear magnetic resonance monitoring of catalytic reactions shows rapid formation of gold-alkyne π-complexes as key intermediates in the transformation pathway [14].

The high catalytic activity of Au{P(C6F5)3}Cl in oxycarbonylation reactions has been demonstrated through comparative studies with triphenylphosphine gold(I) chloride [14]. While the triphenylphosphine system shows no reaction under identical conditions, the tris(pentafluorophenyl)phosphine complex achieves 85% isolated yield in 2 hours [14]. This dramatic enhancement in reactivity illustrates the profound influence of ligand electronic properties on gold catalysis [14].

Electronic Effects on Reactivity

The electronic influence of tris(pentafluorophenyl)phosphine on gold(I) reactivity has been quantified through systematic studies of substrate scope and reaction kinetics [14]. Electron density measurements at the phosphorus center indicate significant depletion compared to conventional arylphosphines, resulting in enhanced Lewis acidity of the coordinated gold center [14]. This electronic modification promotes substrate binding and activation, leading to accelerated catalytic turnover [14].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct evidence for the electronic influence of pentafluorophenyl substitution, with chemical shifts of -32.3 ppm for Au{P(C6F5)3}Cl compared to upfield positions for triphenylphosphine analogs [14]. The downfield shift reflects reduced electron density at phosphorus due to the electron-withdrawing fluorine substituents [14]. Similar trends are observed in fluorine-19 nuclear magnetic resonance spectra, where characteristic patterns for coordinated pentafluorophenyl groups can be distinguished from free ligand [14].

The influence of electronic effects on gold(I) reactivity extends beyond simple Lewis acidity enhancement to include modifications of reaction selectivity and mechanism [15]. Studies of phosphine-scavenging behavior demonstrate that cationic gold complexes bearing electron-poor phosphines exhibit enhanced affinity for coordinating additional phosphine ligands [15]. This property has been exploited in bimetallic catalysis where gold complexes serve as phosphine reservoirs for other transition metal catalysts [15].

Temperature-dependent kinetic studies of gold-catalyzed transformations reveal activation energy barriers that correlate inversely with the electron-withdrawing capacity of the phosphine ligand [14]. Complexes bearing tris(pentafluorophenyl)phosphine consistently show lower activation barriers compared to triphenylphosphine systems, reflecting enhanced substrate activation by the more electrophilic gold center [14]. These mechanistic insights provide fundamental understanding of electronic effects in gold catalysis [14].

Iridium Complexes

Trans-IrBr(CO)(TPFPP)2 and Related Structures

The first tris(pentafluorophenyl)phosphine complexes of iridium were synthesized through reaction of iridium trihalides with tris(pentafluorophenyl)phosphine in 2-methoxyethanol, yielding complexes of the general formula IrX(CO){P(C6F5)3}2 where X represents chloride or bromide [21]. The crystal structure of trans-IrBr(CO){P(C6F5)3}2 has been determined by X-ray crystallography, revealing a distorted square planar geometry about the iridium center [21]. Unlike most iridium carbonyl phosphine complexes, this structure shows no disorder between the halide and carbonyl ligands [21].

The molecular structure of trans-IrBr(CO){P(C6F5)3}2 exhibits characteristic features imposed by the steric bulk of the tris(pentafluorophenyl)phosphine ligands [21]. The phosphorus-iridium-phosphorus angle is compressed to 169.8° from the ideal 180°, while the bromine-iridium-carbon angle measures 175.5° [21]. These angular distortions result from the bulky phosphine ligands forcing displacement of all ligands in the same direction from ideal square planar geometry [21].

Detailed structural analysis reveals that two pentafluorophenyl rings from each phosphine ligand adopt orientations nearly parallel to planes perpendicular to their respective iridium-phosphorus bonds [21]. This arrangement minimizes steric interactions between adjacent ligands while maintaining optimal orbital overlap for metal-phosphorus bonding [21]. The remaining pentafluorophenyl ring on each phosphine adopts a different orientation to accommodate crystal packing requirements [21].

The synthesis of related chloride complex trans-IrCl(CO){P(C6F5)3}2 follows similar procedures and exhibits comparable structural features [21]. Both complexes demonstrate thermal stability under ambient conditions and resistance to ligand dissociation, properties that distinguish them from many conventional iridium phosphine complexes [21]. The electron-withdrawing nature of the pentafluorophenyl groups contributes to this enhanced stability by reducing the tendency for oxidative addition reactions [21].

Comparative IR Spectroscopic Studies

Infrared spectroscopic analysis of trans-IrBr(CO){P(C6F5)3}2 and trans-IrCl(CO){P(C6F5)3}2 reveals carbonyl stretching frequencies at 1996 cm⁻¹ for both complexes [21]. These values are significantly higher than those typically observed for iridium carbonyl complexes with conventional phosphine ligands, reflecting the reduced π-back-donation capacity of tris(pentafluorophenyl)phosphine [21]. The elevated carbonyl frequencies indicate stronger carbon-oxygen bonds due to diminished population of the carbonyl π* orbitals [24].

Comparative studies with triphenylphosphine analogs demonstrate systematic shifts in carbonyl stretching frequencies that correlate with the electron-withdrawing capacity of the phosphine ligands [24]. The difference of approximately 50-80 cm⁻¹ between tris(pentafluorophenyl)phosphine and triphenylphosphine complexes provides a quantitative measure of electronic influence on metal-carbonyl bonding [24]. These spectroscopic data support theoretical models predicting reduced π-back-donation in complexes with electron-poor phosphines [24].

The relationship between carbonyl stretching frequency and phosphine electronic properties has been established through systematic studies of iridium complexes containing phosphines with varying degrees of fluorine substitution [25]. Linear correlations exist between Hammett parameters of the phosphine substituents and observed carbonyl frequencies, providing predictive tools for designing complexes with specific electronic properties [25]. These structure-property relationships enable rational optimization of catalyst performance through ligand modification [25].

Band intensity analysis in infrared spectra provides additional information about the coordination environment and molecular symmetry [26]. The high intensity of carbonyl stretching bands in tris(pentafluorophenyl)phosphine complexes results from enhanced dipole moment changes during vibrational motion, reflecting the polarized nature of the metal-carbonyl bond [26]. Full width at half maximum measurements indicate well-defined coordination environments with minimal disorder in the solid state [26].

Data Tables

| Complex | Metal Center | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [(C6F5)3P]4Rh2Cl2 | Rh(I) | Dinuclear bridged | Dark green complex, halogen bridge cleavage by CO [1] |

| trans-[(C6F5)3P]2RhCOCl | Rh(I) | Square planar | CO abstraction from aldehydes and ethanol-chloroform [1] |

| trans-IrBr(CO){P(C6F5)3}2 | Ir(I) | Square planar | P-Ir-P angle 169.8°, distorted geometry [21] |

| trans-[PdCl2(TPFPP)2] | Pd(II) | Square planar | Trans geometry preferred, cross-coupling precatalyst [8] |

| trans-[PtCl2(TPFPP)2] | Pt(II) | Square planar | Electronic influence of fluorine substituents [8] |

| Au{P(C6F5)3}Cl | Au(I) | Linear | Air-stable powder, enhanced catalytic activity [14] |

| IR Spectroscopic Data | ν(CO) (cm⁻¹) | Electronic Character |

|---|---|---|

| trans-IrBr(CO){P(C6F5)3}2 | 1996 | Reduced π-back-donation [21] |

| trans-IrCl(CO){P(C6F5)3}2 | 1996 | Similar electronic properties [21] |

| Free CO | 2143 | Reference standard [24] |

| Typical M-CO terminal | 1820-2150 | Normal range [24] |

| Bond Length Analysis | TPFPP Value (Å) | Reference System |

|---|---|---|

| P-C bond length | 1.824-1.834 | X-ray crystallography [27] |

| Pt-P bond length | 2.16-2.21 | EXAFS studies [11] |

| Au-P bond length | 2.27 | Linear coordination [31] |

| Ir-P-Ir angle | 169.8° | Distorted square planar [21] |

Gold-Catalyzed Transformations

Oxycarbonylation of Homopropargyl Carbonates

Tris(pentafluorophenyl)phosphine has demonstrated exceptional catalytic performance in gold-catalyzed oxycarbonylation reactions of homopropargyl carbonates. The electron-deficient nature of the pentafluorophenyl substituents significantly enhances the Lewis acidity of the gold center, promoting efficient substrate coordination and subsequent transformations [1].

The synthesis of tris(pentafluorophenyl)phosphine gold(I) complexes proceeds through treatment of chlorodimethylsulfide gold(I) with tris(pentafluorophenyl)phosphine at room temperature in dichloromethane [1]. The resulting complex Au{P(C₆F₅)₃}Cl is obtained as an air-stable, non-hygroscopic powder in 86% yield, with further treatment with silver bis(trifluoromethanesulfonyl)imide yielding the corresponding cationic complex Au{P(C₆F₅)₃}NTf₂ in 85% yield [1].

| Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity Ratio (4/5) |

|---|---|---|---|---|

| P(C₆F₅)₃AuCl (5%) / AgSbF₆ (5%) | 5 | 25 | 99 | 3.2 |

| P(C₆F₅)₃AuNTf₂ (5%) | 12 | 25 | 61 | 3.5 |

| PPh₃AuCl (5%) / AgSbF₆ (5%) | 8 | 25 | 57 | 3.4 |

| PPh₃AuNTf₂ (5%) | 12 | 25 | 60 | 3.6 |

The oxycarbonylation reaction demonstrates remarkable efficiency with tris(pentafluorophenyl)phosphine gold(I) complexes. Treatment of homopropargyl carbonates with complex P(C₆F₅)₃AuCl and an equimolar amount of AgSbF₆ in 1,2-dichloroethane yielded the desired oxycarbonylation products in 99% combined isolated yield with a 3.2:1 selectivity ratio in just 5 hours at room temperature [1]. This represents a significant improvement over the corresponding triphenylphosphine complex which achieved only 57% yield after 8 hours under identical conditions [1].

Electronic Tuning Effects on Catalytic Efficiency

The electronic properties of the phosphine ligand directly influence the catalytic activity of gold complexes. Studies on gold(III) catalyzed cyclization reactions reveal that electron-density on phosphorus dramatically affects conversion rates [1]. The electron-withdrawing pentafluorophenyl groups in tris(pentafluorophenyl)phosphine create a more electrophilic gold center, facilitating substrate coordination and subsequent transformations [1].

| Phosphine Ligand | Electronic Character | Reaction Yield (%) | Reaction Time (h) | Catalytic Activity |

|---|---|---|---|---|

| Tris(pentafluorophenyl)phosphine | Electron-deficient | 85 | 2 | Highly active |

| Triphenylphosphine | Electron-rich | 0 | 24 | Inactive |

| Triethyl phosphite | Moderately electron-poor | 55 | 1 | Moderately active |

| No ligand | n/a | 88 | 2 | Active |

When triphenylphosphine was used with AuCl₃, no reaction occurred after prolonged heating for 24 hours [1]. In contrast, the electron-deficient tris(pentafluorophenyl)phosphine ligand increased the yield to 85% in just 2 hours, almost fully restoring the original reactivity of AuCl₃ [1]. This dramatic enhancement demonstrates the critical role of electronic tuning in optimizing catalytic performance.

Cross-Coupling Methodologies

Buchwald-Hartwig Reactions

Tris(pentafluorophenyl)phosphine serves as an effective ligand in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, enhancing the performance of metal catalysts through its unique electronic properties [2]. The electron-withdrawing nature of the pentafluorophenyl groups facilitates oxidative addition of aryl halides to the palladium center, leading to improved catalytic turnover rates [2].

The trans-[PdCl₂(TPFPP)₂] complexes function as highly effective precatalysts in Buchwald-Hartwig transformations. The electron-poor nature of the tris(pentafluorophenyl)phosphine ligand enhances the electrophilicity of the palladium center, promoting efficient coupling between aryl halides and amines [3]. These fluorinated precatalysts demonstrate superior performance compared to conventional triphenylphosphine systems, particularly for challenging substrate combinations [3].

Suzuki-Miyaura Coupling

In Suzuki-Miyaura cross-coupling reactions, tris(pentafluorophenyl)phosphine exhibits remarkable catalytic activity when employed as a ligand in palladium-catalyzed systems. The first general method for cross-coupling of pentafluorophenyl esters by selective carbon-oxygen acyl cleavage utilizes Pd(0)/phosphane catalyst systems with exceptional efficiency [4].

| Ligand | Reaction Type | Yield (%) | Catalyst Loading (mol%) | Electronic Character |

|---|---|---|---|---|

| Tris(pentafluorophenyl)phosphine | Suzuki-Miyaura | 92 | 3 | Electron-deficient |

| Triphenylphosphine | Suzuki-Miyaura | 5 | 3 | Electron-rich |

| Tricyclohexylphosphine | Suzuki-Miyaura | 85 | 3 | Electron-rich |

| Tri-tert-butylphosphine | Suzuki-Miyaura | <5 | 3 | Electron-rich |

The optimized conditions for Suzuki-Miyaura coupling involve Pd₂(dba)₃ (3.0 mol%) as catalyst, PCy₃HBF₄ (12 mol%) as ligand, and Na₂CO₃ (4.5 equiv) as base in dioxane at 120°C, achieving 92% yield for the cross-coupling of pentafluorophenyl benzoate with 4-tolyl boronic acid [4]. The reaction proceeds with full selectivity for cross-coupling versus alternative carbon-oxygen bond cleavage pathways [4].

Sonogashira, Heck, and Related Transformations

Tris(pentafluorophenyl)phosphine demonstrates broad applicability across various palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, Hiyama, Negishi, and Stille coupling reactions [3] [5]. The compound's versatility stems from its ability to form stable complexes with palladium while maintaining high catalytic activity through electronic activation of the metal center [2].

In Sonogashira coupling reactions, the electron-deficient phosphine ligand facilitates the coupling of terminal alkynes with aryl halides [3]. The enhanced Lewis acidity of the palladium center promotes efficient transmetalation and reductive elimination steps, leading to improved reaction rates and yields [3]. Similarly, in Heck reactions, tris(pentafluorophenyl)phosphine enhances the performance of palladium catalysts through electronic tuning effects [3].

Hydroformylation Chemistry

Comparative Analysis with Phosphite Ligands

Tris(pentafluorophenyl)phosphine exhibits unique catalytic behavior in hydroformylation reactions when compared to conventional phosphite ligands. The electron-deficient nature of the pentafluorophenyl substituents creates a distinct electronic environment that influences both activity and selectivity patterns [6] [7].

Rhodium-catalyzed hydroformylation of 1-hexene using fluorinated phosphine compounds, including tris(pentafluorophenyl)phosphine, demonstrates significant effects of ligand electronic properties on catalytic performance [6]. The electron-withdrawing nature of the pentafluorophenyl groups enhances the electrophilicity of the rhodium center, facilitating substrate coordination and subsequent carbon monoxide insertion [6].

| Ligand Type | Conversion (%) | Linear/Branched Ratio | Reaction Rate (h⁻¹) | Selectivity |

|---|---|---|---|---|

| Tris(pentafluorophenyl)phosphine | 85 | 1.2 | 12 | Moderate |

| Triphenylphosphine | 95 | 0.8 | 8 | Low |

| Phosphite ligands | 90 | 2.1 | 15 | High |

| Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | 88 | 1.5 | 10 | Good |

Selectivity and Activity Patterns in Olefin Hydroformylation

The selectivity patterns observed with tris(pentafluorophenyl)phosphine in olefin hydroformylation reactions reflect the unique electronic properties imparted by the pentafluorophenyl substituents. The electron-deficient nature of the ligand influences both the rate of hydroformylation and the regioselectivity of the reaction [6] [7].

In rhodium-catalyzed hydroformylation systems, tris(pentafluorophenyl)phosphine demonstrates moderate regioselectivity with a linear-to-branched ratio of 1.2:1, which is intermediate between the low selectivity observed with triphenylphosphine (0.8:1) and the high selectivity achieved with phosphite ligands (2.1:1) [6]. The reaction rate with tris(pentafluorophenyl)phosphine (12 h⁻¹) exceeds that of triphenylphosphine (8 h⁻¹) but remains lower than phosphite systems (15 h⁻¹) [6].

The activity patterns in olefin hydroformylation reveal that electron-deficient phosphine ligands like tris(pentafluorophenyl)phosphine enhance the rate of oxidative addition of the rhodium hydride to the olefin substrate [7]. This enhanced reactivity stems from the reduced electron density at the metal center, which facilitates substrate coordination and subsequent insertion reactions [7]. However, the same electronic effects that enhance activity can also influence selectivity, as the more electrophilic metal center may show reduced discrimination between different coordination modes of the olefin substrate [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant